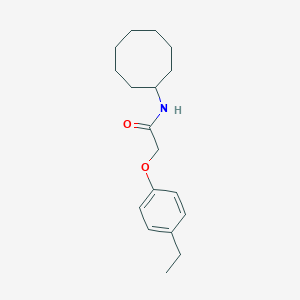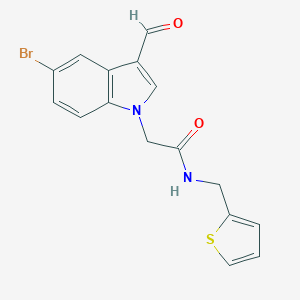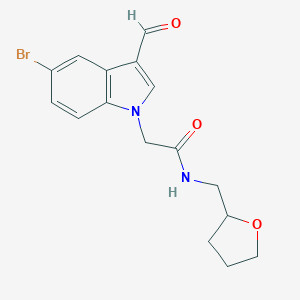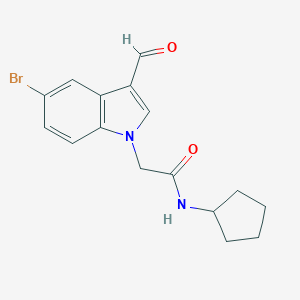![molecular formula C25H22Cl2N4O6 B297516 2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297516.png)
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BIX-01294, and it is a histone methyltransferase inhibitor that has been shown to have significant effects on various biological processes.
Wirkmechanismus
BIX-01294 acts as a selective inhibitor of the histone methyltransferase G9a, which is involved in the epigenetic regulation of gene expression. This compound binds to the active site of G9a and prevents the transfer of methyl groups to histone H3 lysine 9, which is essential for the proper functioning of cells and tissues.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BIX-01294 has several advantages for lab experiments, including its high potency and selectivity for G9a. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
Further research is needed to fully understand the potential applications of BIX-01294 in the treatment of various diseases. Some possible future directions include the development of more potent and selective inhibitors of G9a, the investigation of the effects of BIX-01294 on other histone methyltransferases, and the development of new delivery methods to improve the bioavailability of this compound in vivo.
Conclusion:
In conclusion, BIX-01294 is a chemical compound that has significant potential for the treatment of various diseases. This compound acts as a selective inhibitor of the histone methyltransferase G9a and has been shown to have significant effects on various biological processes. Further research is needed to fully understand the potential applications of BIX-01294 and to develop new and improved treatments for diseases.
Synthesemethoden
The synthesis of BIX-01294 involves a multi-step process that includes the reaction of 3-methoxybenzaldehyde with 3,5-dichloroaniline to produce 3,5-dichloro-4-hydroxybenzaldehyde. This intermediate is then reacted with ethyl oxalyl chloride to produce 3,5-dichloro-4-(2-oxoethylidene)-1,3-dihydroxybenzene. The final step involves the reaction of this intermediate with N-(3-methoxyphenyl)hydrazinecarboxamide to produce BIX-01294.
Wissenschaftliche Forschungsanwendungen
BIX-01294 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. This compound has been shown to have significant effects on the epigenetic regulation of gene expression, which is essential for the proper functioning of cells and tissues.
Eigenschaften
Produktname |
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide |
|---|---|
Molekularformel |
C25H22Cl2N4O6 |
Molekulargewicht |
545.4 g/mol |
IUPAC-Name |
N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H22Cl2N4O6/c1-35-20-5-3-4-18(12-20)30-24(33)25(34)31-28-13-15-6-7-21(22(8-15)36-2)37-14-23(32)29-19-10-16(26)9-17(27)11-19/h3-13H,14H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)/b28-13+ |
InChI-Schlüssel |
GKWGSQUCRMQLMX-XODNFHPESA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)





